Falcipain‑2 Inhibition: Morpholin‑4‑ylmethyl Versus Piperidin‑1‑ylmethyl – A Direct Comparator Pair from the Same Assay Panel
Within the same recombinant falcipain‑2 inhibition assay performed at the University of Cape Town, the morpholin‑4‑ylmethyl analogue (BDBM23144) exhibits a defined IC₅₀ of 20,000 nM, whereas the piperidin‑1‑ylmethyl congener (BDBM23143) yields an IC₅₀ reported as >20,000 nM, indicating that the piperidine variant fails to reach the 50 % inhibition threshold at the highest concentration tested [1][2]. The presence of the morpholine oxygen atom is therefore associated with a measurable, though modest, improvement in target engagement under the identical assay conditions.
| Evidence Dimension | Falcipain‑2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (2.00E+4 nM) |
| Comparator Or Baseline | 2,4-Dihydroxy-3-(piperidin-1-ylmethyl)benzaldehyde (BDBM23143): IC₅₀ >20,000 nM |
| Quantified Difference | Target compound achieves 50 % inhibition at 20 µM; piperidine analogue does not reach 50 % inhibition at the same concentration. |
| Conditions | Recombinant falcipain‑2 enzyme assay, pH 5.5, incubation at 2 °C (BDBM23144) and 22 °C (BDBM23143); data deposited in BindingDB from the University of Cape Town. |
Why This Matters
The morpholine oxygen directly influences cysteine protease inhibition potency, making this compound the more active choice for antimalarial target-based screening campaigns where falcipain‑2 is the primary target.
- [1] BindingDB, BDBM23144: 2,4-dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde. IC₅₀ = 20,000 nM vs. recombinant falcipain‑2, pH 5.5, 2 °C. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=23144 (accessed 2026-04-27). View Source
- [2] BindingDB, BDBM23143: 2,4-dihydroxy-3-(piperidin-1-ylmethyl)benzaldehyde. IC₅₀ > 20,000 nM vs. recombinant falcipain‑2, pH 5.5, 22 °C. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=23143 (accessed 2026-04-27). View Source
